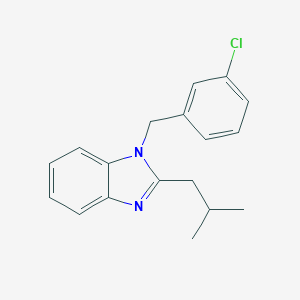![molecular formula C19H20N4O4 B229632 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)
1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide, also known as BDMC, is a synthetic compound that has been widely studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. In addition, 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer development.
Biochemical and Physiological Effects:
1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been shown to exhibit various biochemical and physiological effects, including anticancer, antiviral, and antimicrobial activities. 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has also been shown to inhibit the replication of viruses, such as hepatitis C virus and human immunodeficiency virus. In addition, 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has some limitations for lab experiments, including its instability under acidic conditions and its tendency to form aggregates in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide, including the development of new synthetic methods, the investigation of its mechanism of action, and the evaluation of its potential applications in various fields of science. In medicinal chemistry, future research could focus on the development of 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide derivatives with improved anticancer, antiviral, and antimicrobial activities. In biochemistry, future research could focus on the identification of new enzyme targets for 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide inhibition. In materials science, future research could focus on the development of new materials based on 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide.
Méthodes De Synthèse
1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide can be synthesized using different methods, including the reaction of 2,5-dimethylcyclohexane-1,4-dione with hydrazine hydrate and acetic acid to form the intermediate 1,4-bis(2,5-dimethyl-3-furyl)-2,5-dihydro-1H-pyrazine. This intermediate is then reacted with formaldehyde and cyclohexanone to form 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide. Other methods of synthesis include the reaction of cyclohexanone and 2,5-dimethylcyclohexane-1,4-dione with hydrazine hydrate and formaldehyde, and the reaction of cyclohexanone and 2,5-dimethylcyclohexane-1,4-dione with hydrazine hydrate and paraformaldehyde.
Applications De Recherche Scientifique
1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In biochemistry, 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been studied for its ability to inhibit the activity of enzymes, such as aldose reductase and xanthine oxidase. In materials science, 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been studied for its potential applications in the development of new materials, such as polymers and nanomaterials.
Propriétés
Formule moléculaire |
C19H20N4O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-N//',5-N//'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide |
InChI |
InChI=1S/C19H20N4O4/c24-16-8-4-14(5-9-16)12-20-22-18(26)2-1-3-19(27)23-21-13-15-6-10-17(25)11-7-15/h4-13,20-21H,1-3H2,(H,22,26)(H,23,27) |
Clé InChI |
YFBUHMZSRMPTEM-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=O)C=CC1=CNNC(=O)CCCC(=O)NNC=C2C=CC(=O)C=C2 |
SMILES |
C1=CC(=O)C=CC1=CNNC(=O)CCCC(=O)NNC=C2C=CC(=O)C=C2 |
SMILES canonique |
C1=CC(=O)C=CC1=CNNC(=O)CCCC(=O)NNC=C2C=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)
![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)

![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)